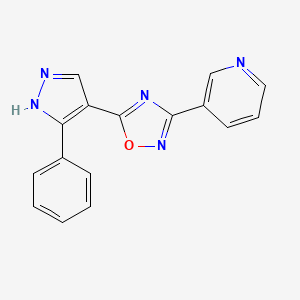

5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole, pyridine, and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Cyclization Reaction: : One common method to synthesize 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole involves the cyclization of appropriate hydrazides with nitriles. For example, the reaction between 3-phenyl-1H-pyrazole-4-carbohydrazide and 3-pyridinecarbonitrile in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring.

-

Condensation Reaction: : Another method involves the condensation of 3-phenyl-1H-pyrazole-4-carboxylic acid with 3-pyridinecarboxylic acid hydrazide under acidic conditions, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

-

Reduction: : Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.

-

Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring. Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: KMnO₄, H₂O₂

Reducing Agents: NaBH₄, catalytic hydrogenation

Substitution Reagents: Halogens, amines, thiols

Major Products

Oxidation Products: Oxidized derivatives of the pyrazole ring

Reduction Products: Reduced derivatives, such as amines from nitro groups

Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used

Aplicaciones Científicas De Investigación

Anticancer Activity

The 1,3,4-oxadiazole scaffold is well-known for its anticancer properties. Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines:

- Mechanisms of Action : The mechanism by which 1,3,4-oxadiazoles exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with cell proliferation and survival. For instance, compounds containing the oxadiazole moiety have been reported to inhibit telomerase activity in gastric cancer cells, demonstrating an IC50 value of approximately 2.3μM .

-

Case Studies :

- A study synthesized a series of oxadiazole derivatives that were screened against multiple cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). One derivative showed an IC50 value of 1.18μM, which was more potent than the positive control staurosporine .

- Another investigation highlighted the synthesis of novel oxadiazole derivatives that demonstrated high antiproliferative activity against NCI-58 human cancer cell lines. One compound exhibited over 90% inhibition against several cancer types .

Antimicrobial Properties

Beyond anticancer applications, 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has shown promising antimicrobial activities:

- Broad Spectrum Activity : Research indicates that oxadiazole derivatives possess significant antibacterial and antifungal properties. They have been tested against various pathogens with varying degrees of success .

- Mechanistic Insights : The antimicrobial action is often attributed to the disruption of microbial cell membranes or inhibition of essential metabolic pathways within the pathogens .

Other Therapeutic Applications

The versatility of this compound extends to other therapeutic areas:

- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or proteases, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole: Lacks the pyridine ring, which may affect its biological activity and chemical reactivity.

3-(pyridin-3-yl)-1,2,4-oxadiazole: Lacks the pyrazole ring, which can influence its stability and interaction with biological targets.

5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole: Similar structure but with a different position of the pyridine ring, potentially altering its properties.

Uniqueness

The uniqueness of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole lies in its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Actividad Biológica

The compound 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure features a pyrazole ring and a pyridine moiety, which are known to contribute to its biological activity. The presence of the oxadiazole ring enhances its pharmacological profile by increasing lipophilicity and modulating interactions with biological targets.

Anticancer Activity

-

Mechanism of Action : The 1,2,4-oxadiazole derivatives have been shown to inhibit various enzymes implicated in cancer progression, including:

- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, affecting gene expression related to cancer cell proliferation and survival .

- Thymidylate Synthase : This enzyme is crucial for DNA synthesis; its inhibition can lead to reduced tumor growth .

- In Vitro Studies : Recent studies demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Antimicrobial Activity

- Broad-Spectrum Efficacy : Compounds containing the oxadiazole moiety have demonstrated activity against both Gram-positive and Gram-negative bacteria. This includes efficacy against resistant strains due to their unique mechanisms of action.

- Specific Studies : Research indicated that certain derivatives showed potent antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Activity

- Inflammatory Pathways : The anti-inflammatory effects are attributed to the inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory response. Inhibition of these enzymes can reduce prostaglandin synthesis, leading to decreased inflammation .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Properties : A study focused on a series of oxadiazole derivatives, including our compound, demonstrated selective cytotoxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects.

- Antimicrobial Efficacy : Another investigation revealed that modifications in the oxadiazole structure could enhance its antimicrobial potency against resistant bacterial strains. This finding supports the potential use of these compounds in treating infections where conventional antibiotics fail.

Propiedades

IUPAC Name |

5-(5-phenyl-1H-pyrazol-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O/c1-2-5-11(6-3-1)14-13(10-18-20-14)16-19-15(21-22-16)12-7-4-8-17-9-12/h1-10H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUHJPVYFHVKAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.